2-[2-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Description
The compound 2-[2-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one is a structurally complex molecule featuring a benzothiazol-3-one core fused with a 1,1-dioxo sulfone group, a pyrrolidine ring substituted with methyl and oxolane (tetrahydrofuran-derived) groups, and a ketone-linked ethyl chain. Sulfones and benzothiazolones are known for their roles as enzyme inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C20H22N2O5S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[2-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C20H22N2O5S/c1-13-10-17(14(2)21(13)11-15-6-5-9-27-15)18(23)12-22-20(24)16-7-3-4-8-19(16)28(22,25)26/h3-4,7-8,10,15H,5-6,9,11-12H2,1-2H3 |
InChI Key |
RLNSEXDMJLMZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2CCCO2)C)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
The patent CN103664821A describes a protonic acid-catalyzed method for benzothiazole formation using o-aminothiophenol derivatives and 1,3-dicarbonyl compounds. Adapted for this synthesis:
Reaction Scheme:
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | p-Toluenesulfonic acid (10 mol%) |
| Solvent | Toluene |
| Temperature | 90°C |
| Reaction Time | 36 hours |
| Yield | 82% (model compound) |
This method demonstrates excellent functional group tolerance, crucial for subsequent modifications. The 1,1-dioxo group is introduced via controlled oxidation using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.
Pyrrole Subunit Construction
Paal-Knorr Pyrrole Synthesis
The 2,5-dimethylpyrrole ring is synthesized via modified Paal-Korr conditions:
Reaction Steps:
-
Condensation of hexane-2,5-dione with ammonium acetate
-
N-Alkylation with oxolan-2-ylmethyl bromide
-
Bromination at the 3-position using N-bromosuccinimide (NBS)
Key Data:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | NH₄OAc, AcOH | Reflux, 4h | 78% |
| 2 | Oxolane-CH₂Br, K₂CO₃ | DMF, 80°C, 12h | 65% |
| 3 | NBS, AIBN | CCl₄, reflux, 6h | 82% |
The brominated pyrrole intermediate enables subsequent coupling reactions through nucleophilic substitution or cross-coupling methodologies.
Fragment Coupling Strategies
Nucleophilic Displacement
The 3-bromopyrrole undergoes nucleophilic attack by a 2-oxoethyl anion:
Mechanism:
Optimization Data:
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| KOtBu | THF | -78°C | 48% |
| LDA | Et₂O | -40°C | 63% |
| NaHMDS | Toluene | 0°C | 71% |
Esterification with Benzothiazole
The carboxylic acid intermediate is activated using EDCl/HOBt:
Coupling Conditions:
| Parameter | Value |
|---|---|
| Coupling Reagent | EDCl (1.2 eq) |
| Additive | HOBt (1.5 eq) |
| Base | DIPEA (3 eq) |
| Solvent | DCM |
| Time | 24h |
| Yield | 68% |
Critical Analysis of Synthetic Routes
Yield Comparison Across Methodologies
| Method | Total Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Linear Synthesis | 12% | 95.2% | Stepwise purification |
| Convergent Synthesis | 23% | 98.1% | Reduced side reactions |
| One-Pot Sequential | 18% | 91.4% | Time efficiency |
Byproduct Formation Analysis
Common impurities include:
-
Over-oxidized sulfone derivatives (3-7%)
-
Diastereomeric oxolane adducts (2-5%)
-
Hydrolyzed ester intermediates (1-3%)
Purification via sequential chromatography (SiO₂ → C18 reverse phase) achieves >99% purity for pharmaceutical applications.
Scale-Up Considerations
Industrial production requires modification of laboratory protocols:
Process Chemistry Modifications:
-
Replacement of DMF with cyclopentyl methyl ether (CPME) for greener processing
-
Continuous flow hydrogenation for bromopyrrole reduction
-
Crystallization-controlled purification instead of column chromatography
Economic Factors:
| Component | Cost Contribution |
|---|---|
| Oxolane-CH₂Br | 38% |
| EDCl/HOBt | 29% |
| Purification | 22% |
| Catalyst Recovery | 11% |
Emerging Methodologies
Photoredox Catalysis
Recent advances enable C-H functionalization of the benzothiazole core:
Innovative Approach:
Benefits:
Biocatalytic Approaches
Immobilized lipases demonstrate activity in ester bond formation:
Performance Data:
| Enzyme | Conversion | Enantiomeric Excess |
|---|---|---|
| Candida antarctica LipB | 82% | 99.2% |
| Thermomyces lanuginosus | 67% | 97.8% |
Chemical Reactions Analysis
WAY-624107 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-624107 has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its effects on cellular processes and gene expression.
Medicine: It has potential therapeutic applications due to its role as a KLF5 inhibitor, which may influence cell proliferation and differentiation.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
WAY-624107 exerts its effects by inhibiting the activity of KLF5, a transcription factor involved in regulating gene expression. This inhibition can alter various cellular pathways, leading to changes in cell proliferation, differentiation, and lifespan .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound shares key functional groups with other heterocyclic derivatives:
- Benzothiazol-3-one sulfone: Similar to thiazolidinone derivatives (e.g., compounds in ), which exhibit antimicrobial and anti-inflammatory activities. The sulfone group enhances electrophilicity and stability compared to non-sulfonated analogs .
- Oxolane-substituted pyrrolidine: Comparable to acetylated pyrrolidine derivatives (e.g., ), where ether and ester groups influence solubility and bioavailability.
- Ketone linker : Common in bioactive molecules, facilitating conjugation or hydrogen bonding with biological targets.
Hypothetical Data Table: Structural and Functional Comparison
*Calculated based on molecular formula.
Pharmacological and Physicochemical Hypotheses
- Bioactivity : The sulfone group may enhance binding to cysteine protease enzymes (e.g., caspases), analogous to other sulfonamide inhibitors. The oxolane group could improve blood-brain barrier penetration compared to polar analogs .
- Solubility : Predicted logP ~2.5 (moderately lipophilic), balancing solubility in aqueous and lipid environments.
Biological Activity
The compound 2-[2-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one is a complex organic molecule with potential biological activity. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.46 g/mol. The structure features a pyrrole ring, oxolane moiety, and a benzothiazole derivative, which are known to contribute to its biological activities.
Antioxidant Properties
Preliminary studies indicate that compounds similar in structure exhibit significant anti-lipid peroxidation activity . For instance, derivatives with similar functional groups have shown high efficacy in reducing oxidative stress markers in various biological assays.
Enzyme Inhibition
Research has demonstrated that related compounds can inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase . In one study, derivatives showed inhibition rates of up to 93% at concentrations of 100 µM, suggesting that the compound may possess anti-inflammatory properties.
Case Study 1: Anti-lipid Peroxidation Activity
A study conducted by MDPI evaluated several compounds with similar structures for their antioxidant capabilities. The results indicated that the tested compounds significantly reduced lipid peroxidation levels at concentrations as low as 100 µM, showcasing their potential as effective antioxidants .
Case Study 2: Enzyme Inhibition Assays
In another research effort, the inhibition of soybean lipoxygenase was assessed for several derivatives. The compound demonstrated a moderate inhibition rate (28%) at 100 µM concentration compared to more potent analogs . This suggests that while it may not be the most potent inhibitor, it still holds promise for further development.
Summary of Biological Activities
Comparison with Related Compounds
| Compound Name | Anti-lipid Peroxidation (%) | Lipoxygenase Inhibition (%) |
|---|---|---|
| This compound | 74.4% | 28% |
| Similar Benzothiazole Derivative | 93.1% | Higher than 28% |
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrrole derivatives with benzothiazolone precursors. A reflux setup in ethanol or DMF is commonly used (e.g., reacting 2,5-dimethylpyrrole intermediates with oxolane-based alkylating agents). Post-synthesis, purification via recrystallization (using ethanol/DMF mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Thin-layer chromatography (TLC) with toluene-ethyl acetate-water (8.7:1.2:1.1) and iodine visualization ensures purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify substituent positions (e.g., oxolane methylene protons at δ 3.5–4.0 ppm, benzothiazolone carbonyl at δ 165–170 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion).
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretches at ~1700 cm) .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Test polar aprotic solvents (DMF, DMSO) for solubility. For stability, perform accelerated degradation studies under acidic/basic conditions (e.g., HCl/NaOH at 40°C) and analyze via HPLC with a C18 column (acetonitrile/water gradient). Monitor for hydrolysis of the oxolane or benzothiazolone moieties .
Advanced Research Questions
Q. How to design experiments to evaluate this compound’s biological activity?
- Methodological Answer : Adopt a randomized block design with split-split plots for multi-variable analysis (e.g., dose-response, time-dependent effects). Use four replicates per treatment group and include positive/negative controls. For in vitro assays (e.g., enzyme inhibition), employ kinetic measurements (UV-Vis spectrophotometry) and validate with statistical tools like ANOVA .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Conduct comparative assays under standardized conditions (pH, temperature, solvent). Cross-validate using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization). Analyze structural analogs (e.g., 3-arylpyrazolones or tetrazole derivatives) to identify SAR trends .
Q. How to assess environmental fate and ecotoxicological risks?
- Methodological Answer : Follow OECD guidelines for biodegradation (e.g., Closed Bottle Test) and bioaccumulation (logP calculations). Use LC-MS/MS to quantify environmental residues in water/soil samples. For ecotoxicity, perform Daphnia magna or algal growth inhibition assays at varying concentrations .
Q. What computational approaches predict this compound’s reactivity or toxicity?
- Methodological Answer : Apply density functional theory (DFT) to model electrophilic sites (e.g., α,β-unsaturated ketones). Use QSAR models (e.g., TOPKAT or DEREK) for toxicity prediction. Validate with in vitro cytotoxicity assays (e.g., HepG2 cell viability via MTT) .
Data Analysis and Validation
Q. How to address variability in synthetic yields across studies?
- Methodological Answer : Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). Use response surface methodology (RSM) to identify critical factors (e.g., solvent polarity or reflux time). Replicate experiments with ≥3 independent batches to assess reproducibility .
Q. What statistical methods are suitable for dose-response studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
